molecular formula C18H15ClFN3O4 B2604459 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1286714-00-8

2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2604459
CAS No.: 1286714-00-8
M. Wt: 391.78
InChI Key: SDGGMRRZVXEBHY-UHFFFAOYSA-N
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Description

2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring, an imidazolidinone moiety, and a substituted acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved by cyclizing catechol with formaldehyde under acidic conditions.

    Synthesis of the Imidazolidinone Moiety: This involves the reaction of an appropriate amine with glyoxal or a similar aldehyde under controlled conditions.

    Coupling Reactions: The benzodioxole and imidazolidinone intermediates are then coupled using reagents like carbodiimides or other coupling agents.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to an imidazolidine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicine, 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide has shown promise as a therapeutic agent

Industry

Industrially, the compound is used in the development of new materials, including polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the imidazolidinone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chlorophenyl)acetamide
  • 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide
  • 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3,4-dichlorophenyl)acetamide

Uniqueness

What sets 2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide apart is the presence of both chlorine and fluorine substituents on the phenyl ring. This unique combination can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O4/c19-13-7-11(1-3-14(13)20)21-17(24)9-22-5-6-23(18(22)25)12-2-4-15-16(8-12)27-10-26-15/h1-4,7-8H,5-6,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGGMRRZVXEBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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